molecular formula C9H12N2O2 B13664681 Ethyl 2-(4-aminopyridin-3-yl)acetate

Ethyl 2-(4-aminopyridin-3-yl)acetate

Cat. No.: B13664681
M. Wt: 180.20 g/mol
InChI Key: UTSVTVQQJKGJJO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminopyridin-3-yl)acetate is a pyridine-derived ester with a 4-amino substituent on the pyridine ring and an ethyl acetate group at the 3-position. Its ester functionality enhances membrane permeability, making it a candidate for prodrug development.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 2-(4-aminopyridin-3-yl)acetate

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)5-7-6-11-4-3-8(7)10/h3-4,6H,2,5H2,1H3,(H2,10,11)

InChI Key

UTSVTVQQJKGJJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CN=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-aminopyridin-3-yl)acetate typically involves the reaction of 4-aminopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-aminopyridin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-(4-aminopyridin-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-aminopyridin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

  • Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate (): This compound replaces the aminopyridine core with an imidazopyridine ring. The fused imidazole-pyridine system increases aromaticity and may enhance π-π stacking interactions with biological targets compared to the simpler pyridine ring in the target compound. Brominated derivatives (e.g., 7-bromo or 6-bromo variants) show how halogenation can modulate electronic properties and binding affinity .
  • Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (): The imidazole core here is substituted with phenyl and substituted phenyl groups (e.g., 4-chloro, 4-bromo). These bulky substituents likely reduce solubility but improve target specificity through hydrophobic interactions.

Sulfur-Containing Analogues

  • Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate (): This benzofuran-based ester features a sulfinyl group and bromine substitution. The crystal structure reveals stabilizing π-π interactions (center-to-center distance: 3.814 Å), comparable to interactions expected in aminopyridine derivatives .
  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): The thioether and thietan groups in this pyrimidine derivative contribute to sulfur-mediated reactivity (e.g., nucleophilic substitution). Such groups are absent in the target compound, which relies on the amine for reactivity .

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